molecular formula C68H88N14O13 B1627085 Tyrocidine B CAS No. 865-28-1

Tyrocidine B

Cat. No. B1627085
CAS RN: 865-28-1
M. Wt: 1309.5 g/mol
InChI Key: PUVWPDQSNYAMEH-UQHIYWQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrocidine B is a homodetic cyclic decapeptide consisting of D-Phe, L-Pro, L-Trp, D-Phe, L-Asn, L-Gln, L-Tyr, L-Val, L-Orn, and L-Leu residues coupled in sequence and cyclised head-to-tail. It has a role as an antibacterial agent and a bacterial metabolite. It is a homodetic cyclic peptide, a macrocycle and a peptide antibiotic.

Scientific Research Applications

Antifungal and Antibacterial Properties

Tyrocidine B, as part of the tyrocidine group of antimicrobial peptides, demonstrates significant potential in antifungal and antibacterial applications. Research has shown that various tyrocidines, including Tyrocidine B, exhibit pronounced activity against planktonic Candida albicans, a common fungal pathogen. They also prevent the formation of C. albicans biofilms and disrupt the membrane integrity of mature biofilm cells, indicating their effectiveness in treating fungal infections (Troskie et al., 2014). Moreover, tyrocidines display synergistic effects with antifungal drugs such as amphotericin B and caspofungin, suggesting their potential use in combinatorial treatments for enhanced efficacy (Troskie et al., 2014).

Interaction with Saccharides

Tyrocidine B interacts with various saccharides, including glucose and cellotetraose. This interaction is particularly relevant in agriculture and the food industry, where tyrocidines can be used to prevent infections. The interactions of tyrocidines with saccharides have been quantitatively analyzed using spectroscopic methods, highlighting their potential in agricultural and medical applications (Juhl et al., 2019).

Formulations with Cellulose

The stability and activity of Tyrocidine B can be enhanced by formulation with soluble cellulose. This approach controls the oligomer stability and size of tyrocidines, leading to increased anti-Candida activity and improved selectivity. Such formulations show promise in topical applications against Candida spp. infections (Masoudi et al., 2021).

Structural Insights for Drug Development

Understanding the structure of Tyrocidine B is crucial for developing new drugs to combat antibiotic-resistant pathogens. The high-resolution structure of Tyrocidine A, closely related to Tyrocidine B, reveals its amphipathic nature and the formation of an intimate homodimer. This structural insight is vital for designing analogues and derivatives with improved antibacterial properties (Loll et al., 2014).

Antifungal Membranolytic Activity

The membranolytic activity of tyrocidines against plant fungi is a significant area of study. Tyrocidines, including Tyrocidine B, exhibit high membrane activity and fast leakage kinetics against fungal membranes, indicating their potential as bio-fungicides in agriculture (Rautenbach et al., 2016).

properties

CAS RN

865-28-1

Product Name

Tyrocidine B

Molecular Formula

C68H88N14O13

Molecular Weight

1309.5 g/mol

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide

InChI

InChI=1S/C68H88N14O13/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92)/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-/m0/s1

InChI Key

PUVWPDQSNYAMEH-UQHIYWQBSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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